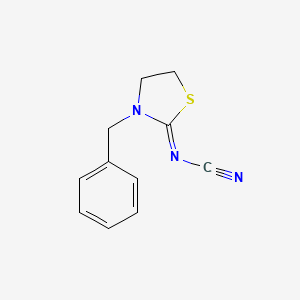

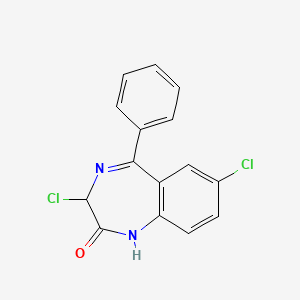

![molecular formula C56H90S4Sn2 B8602464 [4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8602464.png)

[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

概要

説明

(4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): is an organotin compound with the chemical formula C56H90S4Sn2 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps :

Starting Materials: The synthesis begins with the preparation of the thiophene and benzo[1,2-b:4,5-b’]dithiophene units.

Stille Coupling Reaction: The key step involves a Stille coupling reaction, where the thiophene units are coupled with the benzo[1,2-b:4,5-b’]dithiophene core using a palladium catalyst.

Trimethylstannane Addition: Finally, trimethylstannane groups are introduced to the compound through a reaction with trimethyltin chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity of the final product through purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions:

Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles such as halides or organometallic reagents are used for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Compounds with various functional groups replacing the trimethylstannane groups.

科学的研究の応用

Chemistry:

Organic Photovoltaics: The compound is used as a building block in the synthesis of conjugated polymers for organic photovoltaic devices.

Photocatalysis: It has been explored for its potential in photocatalytic hydrogen evolution.

Biology and Medicine:

Bioimaging: The compound’s optoelectronic properties make it a candidate for bioimaging applications.

Industry:

作用機序

The compound exerts its effects primarily through its conjugated structure, which allows for efficient charge transport and light absorption . The thiophene and benzo[1,2-b:4,5-b’]dithiophene units facilitate electron delocalization, enhancing the compound’s optoelectronic properties . The trimethylstannane groups provide stability and solubility, making the compound suitable for various applications .

類似化合物との比較

(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound has similar structural features but with different alkyl side chains.

Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version used in organic photovoltaics.

Uniqueness: The unique combination of thiophene and benzo[1,2-b:4,5-b’]dithiophene units with trimethylstannane groups provides a balance of optoelectronic properties and processability, making it a versatile compound for various applications .

特性

分子式 |

C56H90S4Sn2 |

|---|---|

分子量 |

1129.0 g/mol |

IUPAC名 |

[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |

InChI |

InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-41-29-31-45(53-41)47-43-33-35-52-50(43)48(44-34-36-51-49(44)47)46-32-30-42(54-46)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2;;;;;;;;/h29-34,39-40H,5-28,37-38H2,1-4H3;6*1H3;; |

InChIキー |

FEZGHGWWCCRPPR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(CCCCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCCCC)CCCCCCCC)[Sn](C)(C)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8602391.png)

![6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one](/img/structure/B8602397.png)

![4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol](/img/structure/B8602419.png)

![2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B8602431.png)

![2-[(diphenylmethyl)amino]Ethanol](/img/structure/B8602433.png)

![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)

![tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8602483.png)